

Synthesis of (S)-BINOL Derivatives for Organocatalysis: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-1,1'-Bi-2,2'-naphthol

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This document provides detailed application notes and experimental protocols for the synthesis of chiral (S)-1,1'-bi-2-naphthol ((S)-BINOL) derivatives and their application in asymmetric organocatalysis. (S)-BINOL and its derivatives are a cornerstone of asymmetric synthesis, serving as powerful chiral ligands and organocatalysts for a wide range of stereoselective transformations. Their C2 symmetry and tunable steric and electronic properties allow for the creation of highly effective chiral environments, leading to products with high enantiomeric purity.

Introduction to (S)-BINOL Derivatives in Organocatalysis

(S)-BINOL derivatives have emerged as privileged scaffolds in organocatalysis due to their ability to form highly organized transition states, thereby enabling remarkable levels of stereocontrol. Modifications at the 3,3' and other positions of the binaphthyl backbone, as well as partial hydrogenation of the aromatic rings (H8-BINOL), have led to a diverse library of catalysts with tailored reactivity and selectivity. Furthermore, the conversion of the hydroxyl groups into chiral Brønsted acids, such as phosphoric acids, has significantly expanded their utility in a vast array of asymmetric transformations. These catalysts operate through various

activation modes, including hydrogen bonding and Lewis acid-base interactions, to effectively catalyze reactions such as carbon-carbon bond formations.

I. Synthesis of Key (S)-BINOL Derivatives

The synthesis of (S)-BINOL derivatives can be broadly categorized into two main approaches: the regioselective modification of the (S)-BINOL scaffold and the asymmetric oxidative coupling of 2-naphthol derivatives. The former is more common for generating a variety of derivatives from commercially available enantiopure (S)-BINOL.

A. Synthesis of (S)-H8-BINOL

Partially hydrogenated BINOL, (S)-H8-BINOL, often exhibits enhanced enantioselectivity in catalytic reactions compared to its parent BINOL, which is attributed to an increased dihedral angle between the naphthyl units.

Experimental Protocol: Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)

This protocol describes the partial hydrogenation of (S)-BINOL using palladium on carbon as a catalyst.

Materials:

- (S)-1,1'-Bi-2-naphthol ((S)-BINOL)
- 10 wt% Palladium on activated carbon (Pd/C, ~50% water wet)
- Anhydrous Ethanol
- Nitrogen gas
- Hydrogen gas
- Filter aid (e.g., Celite)
- Hexane

- Autoclave (100 mL or suitable size) with overhead stirrer, pressure gauge, thermowell, gas inlet/outlet, and pressure relief device.

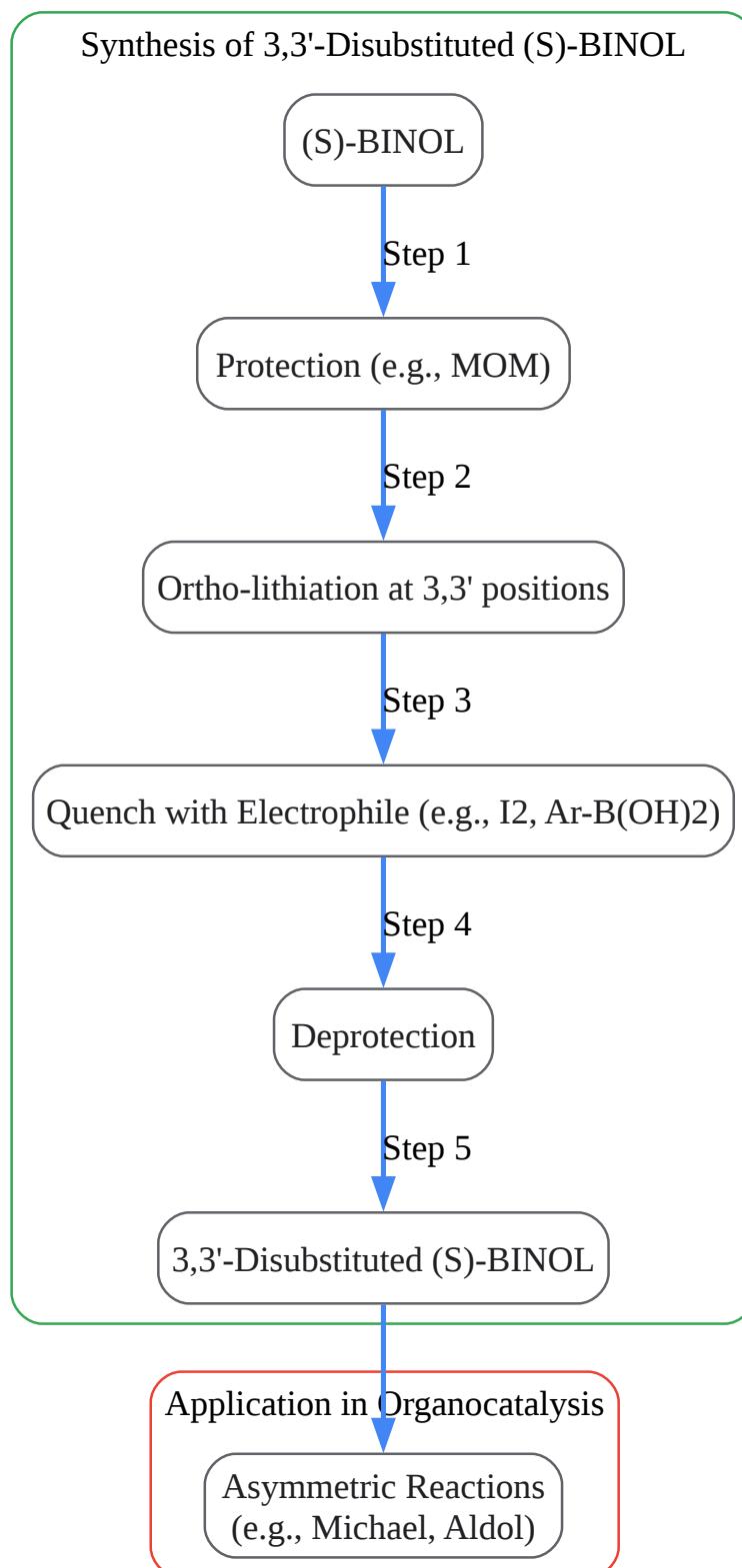
Procedure:

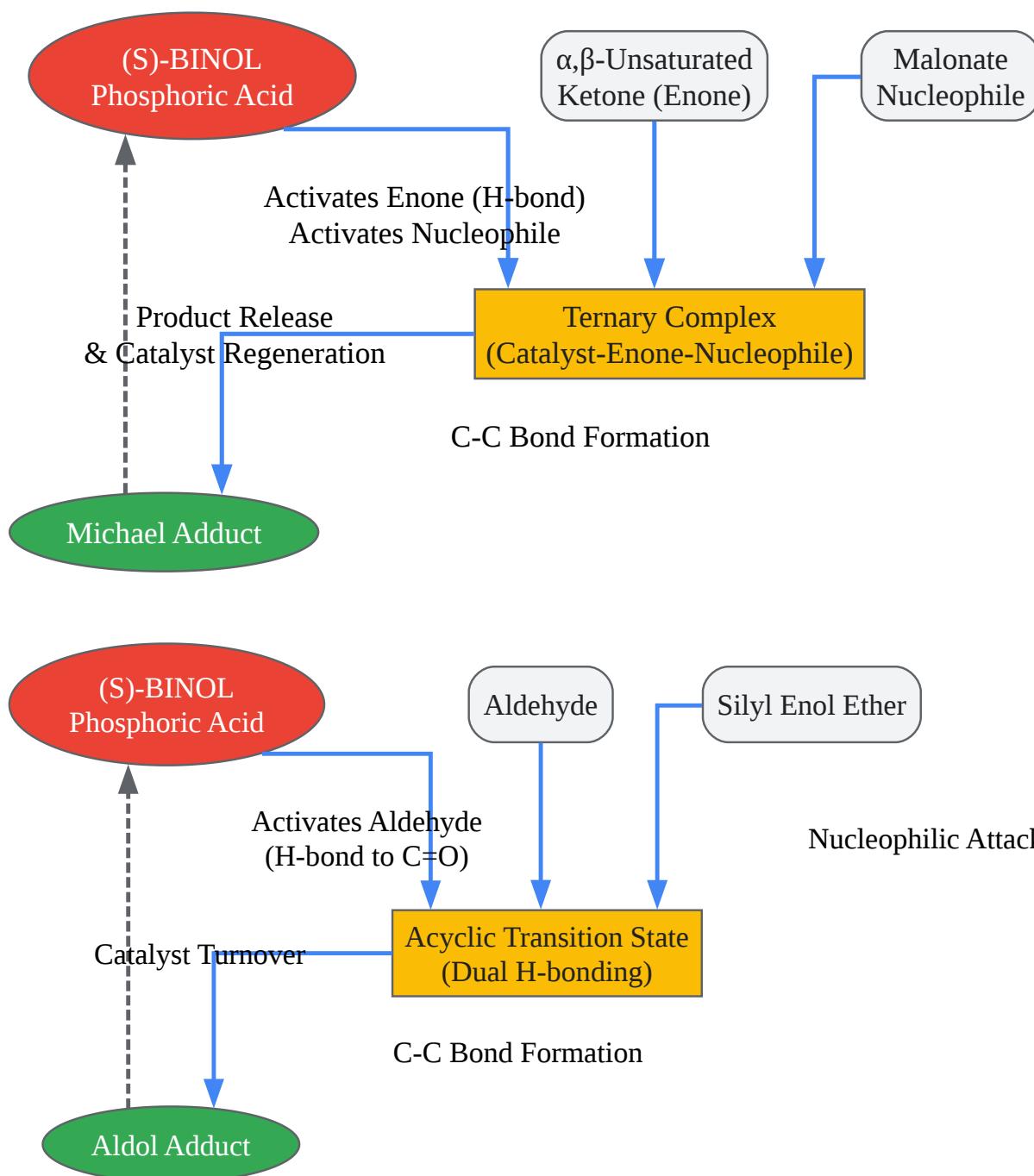
- To a 100 mL autoclave, add (S)-BINOL (5.00 g, 17.46 mmol), 10 wt% Pd/C (0.93 g, 0.437 mmol Pd), and anhydrous ethanol (50 mL).
- Seal the autoclave and purge the system by pressurizing with nitrogen to 80-100 psig and then venting. Repeat this cycle three times.
- Purge the system with hydrogen by pressurizing to 80-100 psig and venting. Repeat this cycle three times.
- Pressurize the autoclave with hydrogen to 200 psig.
- Heat the reaction mixture to 70 °C for 1 hour without stirring.
- After 1 hour at 70 °C, increase the hydrogen pressure to 250 psig and begin stirring at 500 rpm.
- Maintain the reaction at 70 °C and 250 psig for 18 hours.
- Cool the reaction mixture to 25 °C and slowly vent the excess hydrogen.
- Purge the autoclave with nitrogen three times.
- Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to obtain a solid.
- Add hexane (50 mL) to the solid residue and stir the resulting slurry at room temperature for 1 hour.
- Filter the slurry and dry the collected solid under vacuum at 50 °C to a constant mass.

Expected Yield: ~81% of (S)-H8-BINOL as a white solid.

Experimental Workflow for the Synthesis of (S)-H8-BINOL







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